PF-06840003 is a synthetically derived, small molecule that acts as a highly selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). It is classified as a hydroxyamidine derivative and has garnered significant attention in the field of oncology research due to its potential role in modulating immune responses within the tumor microenvironment.
The synthesis of PF-06840003 is described in detail in the publication "Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate." The synthesis starts from a high-throughput screening (HTS) hit compound and involves a multi-step process resulting in the final structure of PF-06840003.
The molecular structure of PF-06840003 has been extensively studied, and X-ray crystallography data is available for the compound in complex with human IDO1. This data provides critical insights into the binding interactions between PF-06840003 and its target, highlighting a unique binding mode that differentiates it from other known IDO1 inhibitors. Importantly, unlike many IDO1 inhibitors, PF-06840003 does not directly interact with the heme iron atom within the enzyme's active site.
PF-06840003 functions by selectively inhibiting the enzymatic activity of IDO1. IDO1 is responsible for the degradation of tryptophan, an essential amino acid, into kynurenine. This process plays a significant role in creating an immunosuppressive environment, particularly within the tumor microenvironment.
By inhibiting IDO1, PF-06840003 effectively prevents the depletion of tryptophan and the subsequent accumulation of kynurenine. This, in turn, helps to restore the function and proliferation of immune cells like T cells and NK cells, which are crucial for recognizing and eliminating tumor cells.
PF-06840003 is described as an orally bioavailable compound with favorable pharmacokinetic properties in preclinical models. While specific data on its physical properties like solubility, melting point, and other characteristics are not detailed in the provided literature, its ability to effectively penetrate the blood-brain barrier is a notable property. This characteristic makes it a particularly interesting candidate for investigating its potential in treating malignancies of the central nervous system, such as gliomas.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6